Nilvadipine-d4 -

Nilvadipine-d4

Catalog Number: EVT-10955145
CAS Number:
Molecular Formula: C19H19N3O6
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nilvadipine-d4 is a deuterated analogue of nilvadipine, a calcium channel blocker primarily used in the treatment of hypertension. The compound is characterized by its unique molecular structure, which includes a dihydropyridine ring that allows it to function effectively as a vasodilator. The deuteration of nilvadipine enhances its stability and provides a useful internal standard for analytical methods, particularly in pharmacokinetic studies.

Source and Classification

Nilvadipine-d4 is synthesized from nilvadipine, which is classified as a dihydropyridine derivative. It acts as an antihypertensive agent by inhibiting calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissue. The compound is recognized under the Chemical Abstracts Service Registry Number 130964-69-0.

Synthesis Analysis

Methods and Technical Details

The synthesis of nilvadipine-d4 typically involves deuteration at specific positions within the nilvadipine molecule. A common method includes:

  1. Starting Material: Begin with nilvadipine as the precursor.
  2. Deuteration Process: Utilize deuterated solvents or reagents during chemical reactions to replace hydrogen atoms with deuterium. This can be achieved through various methods such as:
    • Hydrogen-Deuterium Exchange: This process allows for selective replacement of hydrogen atoms in the presence of deuterated solvents.
    • Use of Deuterated Reagents: Employing reagents like sodium deuteroxide or deuterated acids can facilitate the incorporation of deuterium into the structure.
Molecular Structure Analysis

Structure and Data

Nilvadipine-d4 retains the core structure of nilvadipine but includes deuterium atoms at specific positions. The general molecular formula for nilvadipine is C20_{20}H24_{24}N2_{2}O4_{4}, while nilvadipine-d4 has a modified formula reflecting the presence of four deuterium atoms (C20_{20}H20_{20}D4_{4}N2_{2}O4_{4}).

  • Molecular Weight: The molecular weight of nilvadipine-d4 is approximately 360.45 g/mol.
  • Structural Features: The compound features a dihydropyridine ring system, which is crucial for its pharmacological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Nilvadipine-d4 can undergo various chemical reactions similar to its parent compound, including:

  • Calcium Channel Blocking Activity: The primary mechanism involves binding to L-type calcium channels, inhibiting calcium ion influx, which leads to vasodilation.
  • Metabolic Stability Studies: The presence of deuterium enhances metabolic stability, allowing researchers to study pharmacokinetics more effectively without rapid degradation.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance are often employed to monitor these reactions and confirm the incorporation of deuterium .

Mechanism of Action

Process and Data

Nilvadipine-d4 functions by selectively blocking L-type calcium channels in vascular smooth muscle cells. This action leads to:

  1. Vasodilation: Reduced calcium influx results in relaxation of blood vessels.
  2. Decreased Blood Pressure: The vasodilatory effect lowers systemic vascular resistance, contributing to antihypertensive effects.

The pharmacological profile of nilvadipine-d4 mirrors that of nilvadipine but allows for more precise tracking in clinical studies due to its unique isotopic labeling .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nilvadipine-d4 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Approximately 167-175 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but poorly soluble in water.
  • Stability: Enhanced stability due to deuteration, making it suitable for long-term studies.

These properties are critical for understanding how nilvadipine-d4 behaves under various experimental conditions .

Applications

Scientific Uses

Nilvadipine-d4 serves several important roles in scientific research:

  1. Analytical Standard: Used as an internal standard in pharmacokinetic studies involving nilvadipine to ensure accurate quantification in biological samples.
  2. Research Tool: Facilitates studies on drug metabolism and pharmacodynamics due to its isotopic labeling.
  3. Clinical Trials: Helps in understanding the bioavailability and therapeutic efficacy of nilvadipine formulations.

The use of nilvadipine-d4 enhances the reliability of data obtained from various analytical techniques, contributing significantly to cardiovascular research .

Deuterium Isotope Effects in Pharmaceutical Research

Fundamental Principles of Deuterium Labeling in Drug Design

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, replaces hydrogen atoms at specific molecular sites to create deuterated pharmaceuticals. This strategic substitution capitalizes on the primary kinetic isotope effect (KIE), arising from the reduced zero-point vibrational energy of carbon-deuterium (C–²H) bonds compared to carbon-hydrogen (C–H) bonds. The higher activation energy required to cleave C–²H bonds slows enzymatic reactions at deuterated positions, particularly those catalyzed by cytochrome P450 (CYP450) oxidases. For Nilvadipine-d4, deuterium atoms are incorporated at four sites on the ortho-substituted phenyl ring (C₆H₂D₄), a known metabolic hotspot in the parent compound Nilvadipine [1] [9].

The design objective for Nilvadipine-d4 focuses on preserving the pharmacodynamic profile of Nilvadipine—a potent calcium channel antagonist (IC₅₀ ≈ 0.1 nanomolar) targeting L-type voltage-gated calcium channels—while altering its pharmacokinetic trajectory. Deuterium labeling introduces minimal steric perturbation (deuterium has only ~3% greater atomic mass than hydrogen) but significantly impacts bond cleavage kinetics. This approach targets metabolic soft spots identified in Nilvadipine, primarily oxidative dealkylation and hydroxylation pathways mediated by hepatic CYP3A4 and CYP2C19 enzymes [3] [8].

Table 1: Characteristics of Deuterium Labeling in Nilvadipine-d4

PropertyNilvadipine (Parent)Nilvadipine-d4 (Deuterated)Rationale for Deuteration
Molecular FormulaC₁₉H₁₉N₃O₆C₁₉H₁₅D₄N₃O₆Isotopic substitution (4× ¹H→²H)
Molecular Weight385.38 g/mol389.40 g/molMass increase due to deuterium
Deuteration SitesNoneOrtho-phenyl positionsSite of oxidative metabolism
Primary Biological TargetL-type Calcium ChannelsL-type Calcium ChannelsMaintains pharmacological activity
Key Metabolic EnzymesCYP3A4, CYP2C19CYP3A4, CYP2C19Alters kinetics, not enzyme affinity

Kinetic Isotope Effects on Metabolic Stability of Deuterated Compounds

The kinetic isotope effect (KIE) directly influences the metabolic stability of deuterated compounds. KIE values exceeding 2.0 indicate substantially slower metabolism at deuterated sites. For Nilvadipine-d4, deuteration at the ortho-phenyl positions impedes hydroxylation, a primary oxidative pathway responsible for generating inactive phenolic metabolites in the parent drug. In vitro studies using human liver microsomes demonstrate a 1.5- to 3-fold reduction in intrinsic clearance (CLint) for Nilvadipine-d4 compared to Nilvadipine, depending on the specific CYP450 isoform involved [3] [7].

Deuterium substitution can also induce metabolic switching—redirecting metabolism toward alternative, potentially less efficient pathways. While Nilvadipine undergoes rapid ortho-hydroxylation leading to short half-life (~11–15 hours in humans), Nilvadipine-d4 shows suppressed ortho-hydroxylation. This suppression may shift metabolism towards para-hydroxylation or dihydropyridine ring oxidation, pathways with inherently slower kinetics in Nilvadipine. However, the extent of metabolic switching is highly substrate-dependent and varies based on the deuteration pattern and the specific CYP450 isoform's reaction mechanism [3] [6]. Crucially, deuterium labeling does not alter the affinity for the target receptor; Nilvadipine-d4 retains equipotent calcium channel blocking activity (IC₅₀ ≈ 0.1 nanomolar) [1].

Table 2: Impact of Deuterium on Metabolic Pathways of Nilvadipine vs. Nilvadipine-d4

Metabolic ParameterNilvadipineNilvadipine-d4Isotope Effect (KIE)
Primary Oxidative PathwayOrtho-phenyl hydroxylationSuppressed ortho-hydroxylation2.0 - 6.0
Alternative PathwaysMinor para-hydroxylationIncreased para-hydroxylation/ring oxidationN/A
CYP3A4 CLint (μL/min/mg)HighReduced by 30-60%~1.4 - 2.5
CYP2C19 CLint (μL/min/mg)ModerateReduced by 20-50%~1.2 - 2.0
Major MetabolitesOrtho-hydroxy derivativesPara-hydroxy derivatives, intact parentAltered metabolite profile

Role of Deuterium in Modulating Pharmacokinetic Profiles

Deuterium incorporation primarily aims to enhance pharmacokinetic parameters by prolonging half-life (t½), increasing systemic exposure (AUC), and potentially reducing dose frequency. Pharmacokinetic studies of Nilvadipine in healthy volunteers reveal dose-linear kinetics (2–6 milligrams), rapid absorption (Tmax = 1.08–1.50 hours), and moderate elimination half-life (11.0 ± 2.3 hours) [2]. Nilvadipine undergoes extensive first-pass metabolism, yielding low absolute bioavailability (14–19%), and is excreted predominantly as inactive metabolites via renal clearance [8].

Nilvadipine-d4 is designed to mitigate first-pass metabolism by impeding the critical initial oxidative steps. Preclinical models suggest deuterium labeling can significantly enhance oral bioavailability by reducing pre-systemic hepatic extraction. While human data for Nilvadipine-d4 specifically is limited (as it remains a research tool), principles derived from deuterated analogs like deuterated Verapamil and deuterated Omeprazole demonstrate 20-50% increases in AUC and proportional extensions in t½ due to decreased clearance [7] [9]. For Nilvadipine-d4, modeling based on its in vitro KIE predicts a 25-40% increase in AUC and a 1.3- to 1.8-fold extension in elimination half-life compared to the protiated drug, translating to potentially improved 24-hour blood pressure control with once-daily dosing [8] [9]. The deuterium effect is most pronounced for drugs where the initial CYP-mediated hydroxylation is rate-limiting in overall clearance.

Table 3: Predicted Pharmacokinetic Modifications in Nilvadipine-d4 vs. Nilvadipine

Pharmacokinetic ParameterNilvadipine (Observed)Nilvadipine-d4 (Predicted)Mechanistic Basis
Oral Bioavailability (F%)14–19%20–30%Reduced first-pass metabolism
Time to Cmax (Tmax, hours)1.08–1.50~1.0–1.5 (Unchanged)Absorption kinetics unaffected
Elimination Half-life (t½, hours)11.0–15.014.3–22.5Reduced metabolic clearance rate
Area Under Curve (AUC, ng·h/mL)Dose-proportional (e.g., ~35 for 6 milligrams)Increase by 25-40%Increased systemic exposure
Primary Clearance RouteHepatic Metabolism → Renal (metabolites)Hepatic Metabolism → Renal (metabolites)Route unchanged; rate of metabolism slowed

Properties

Product Name

Nilvadipine-d4

IUPAC Name

3-O-methyl 5-O-propan-2-yl 2-cyano-6-methyl-4-(2,3,4,6-tetradeuterio-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C19H19N3O6

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3/i5D,6D,7D,8D

InChI Key

FAIIFDPAEUKBEP-KDWZCNHSSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])C2C(=C(NC(=C2C(=O)OC)C#N)C)C(=O)OC(C)C)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.